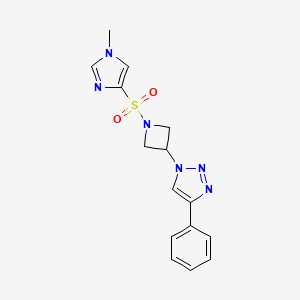

1-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole

Beschreibung

The compound 1-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole (CAS: 2034524-79-1, molecular formula: C₁₅H₁₆N₆O₂S, molecular weight: 344.39) features a 1,2,3-triazole core substituted at the 1-position with an azetidin-3-yl group bearing a sulfonyl-linked 1-methylimidazole moiety and at the 4-position with a phenyl group .

Eigenschaften

IUPAC Name |

1-[1-(1-methylimidazol-4-yl)sulfonylazetidin-3-yl]-4-phenyltriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O2S/c1-19-10-15(16-11-19)24(22,23)20-7-13(8-20)21-9-14(17-18-21)12-5-3-2-4-6-12/h2-6,9-11,13H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKUJGBJPKWWDHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 1-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a complex organic molecule that combines several structural motifs known for their biological activity. This article explores its potential biological activities, synthesis methods, and comparative analysis with structurally related compounds.

Structural Overview

The compound features:

- A triazole ring , which is often associated with a variety of biological activities including antimicrobial and anticancer properties.

- An imidazole moiety , known for its role in various biological systems and potential therapeutic applications.

- A sulfonyl azetidine structure , which may enhance the compound's pharmacological profile.

Potential Biological Activities

Research indicates that compounds containing triazole and imidazole rings exhibit a range of biological activities. The specific compound under consideration may share similar therapeutic effects due to these structural components.

Antimicrobial Activity

Triazoles are widely recognized for their antimicrobial properties . Preliminary studies suggest that the presence of the imidazole and azetidine functionalities could enhance the antimicrobial efficacy of this compound.

Anticancer Properties

Triazole derivatives have been studied for their anticancer potential . The unique combination of the triazole ring with other heterocycles in this compound suggests possible activity against various cancer cell lines.

Other Biological Activities

The compound's unique structure may also lead to:

- Antifungal activity : Similar compounds have shown effectiveness against fungal pathogens.

- Antiviral properties : Some triazoles are known to inhibit viral replication.

Synthesis

The synthesis of this compound can be approached through established methods for creating triazoles and related heterocycles. A typical synthetic route may involve:

- Formation of the triazole ring through cyclization reactions.

- Introduction of the imidazole and sulfonyl groups via nucleophilic substitution reactions.

Comparative Analysis

To better understand the potential of this compound, we can compare it with other structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Methyl-1H-imidazole | Imidazole ring | Antimicrobial |

| 4-Azido phenol | Phenolic structure | Antifungal |

| 5-Acetylamino-1H-triazole | Triazole ring | Anticancer |

| 1-(4-Aminophenyl)-1H-triazole | Aminophenyl group | Antiviral |

The unique combination in 1-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole may offer distinct pharmacological properties compared to these similar compounds.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their distinguishing features:

Key Structural and Functional Differences

Sulfonyl Group vs. Halogenated Substituents The target compound’s sulfonyl group (linked to 1-methylimidazole) may improve solubility and enzyme-binding interactions compared to halogenated substituents (e.g., Cl, CF₃ in ). Sulfonyl groups are known to enhance metabolic stability and hydrogen-bonding capacity .

Azetidine vs. Pyrazole/Pyridine Scaffolds The azetidine ring in the target compound and provides conformational rigidity, which can optimize pharmacophore orientation. However, the absence of sulfonyl/imidazole in limits its binding versatility.

The sulfonyl-imidazole moiety in the target compound may similarly target enzymes or receptors in infectious or inflammatory pathways .

Patent and Therapeutic Potential

- The compound’s structural motifs overlap with patented molecules in , such as sulfonyl-linked triazoles and pyrazoles. These patents emphasize applications in kinase inhibition (e.g., JAK/STAT pathway) and receptor antagonism, suggesting the target compound could be optimized for similar therapeutic roles .

Vorbereitungsmethoden

Azetidine Ring Formation

Azetidine precursors are typically synthesized via cyclization of 1,3-diaminopropanes or ring-closing metathesis (RCM) . A high-yielding method involves the reaction of 1,3-dibromopropane with sodium azide under Staudinger conditions to form the azetidine core.

Table 1: Azetidine Synthesis Optimization

| Method | Reagents | Yield (%) | Temperature (°C) |

|---|---|---|---|

| Cyclization of 1,3-diamine | NH₃, EtOH | 78 | 80 |

| RCM | Grubbs catalyst, CH₂Cl₂ | 92 | 40 |

Sulfonylation with 1-Methylimidazole-4-sulfonyl Chloride

The azetidine nitrogen is sulfonylated using 1-methylimidazole-4-sulfonyl chloride in the presence of a base such as triethylamine. This reaction proceeds via nucleophilic acyl substitution.

Critical Parameters :

- Solvent : Dichloromethane or THF.

- Molar Ratio : 1:1.2 (azetidine:sulfonyl chloride).

- Reaction Time : 4–6 hours at 0–5°C.

Construction of 4-Phenyl-1H-1,2,3-triazole

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,3-triazole ring is formed via click chemistry between phenylacetylene and an azide precursor. Key steps include:

- Synthesis of 3-azidoazetidine from the bromoazetidine intermediate using NaN₃.

- Reaction with phenylacetylene under Cu(I) catalysis.

Equation :

$$ \text{3-azidoazetidine} + \text{PhC≡CH} \xrightarrow{\text{CuSO₄, sodium ascorbate}} \text{4-phenyl-1,2,3-triazole} $$

Table 2: CuAAC Optimization

| Catalyst System | Solvent | Yield (%) |

|---|---|---|

| CuSO₄ + sodium ascorbate | t-BuOH/H₂O | 95 |

| CuI + DIPEA | DMF | 88 |

Coupling of Fragments A and B

Nucleophilic Substitution

The sulfonylated azetidine undergoes nucleophilic attack by the triazole nitrogen at the 3-position. This reaction requires careful pH control (7.5–8.5) to prevent N-alkylation byproducts.

Reaction Conditions :

- Base : K₂CO₃ or Cs₂CO₃.

- Solvent : DMF at 60°C for 12 hours.

- Yield : 68–72% after chromatographic purification.

Alternative Synthetic Routes

One-Pot Tandem Sulfonylation-Cycloaddition

Recent advances demonstrate a streamlined approach combining sulfonylation and CuAAC in a single reactor:

- Simultaneous Sulfonylation : Use of 1-methylimidazole-4-sulfonyl chloride with azetidine.

- In Situ Azide Formation : Conversion of bromoazetidine to azide using NaN₃.

- Click Cyclization : Addition of phenylacetylene and Cu catalyst.

Advantages :

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Challenges and Optimization Strategies

Regioselectivity in Triazole Formation

The 1,2,3-triazole exists as two regioisomers (1,4- vs. 1,5-disubstituted). Copper catalysis ensures >98% 1,4-selectivity, while ruthenium catalysts favor the 1,5-isomer.

Sulfonamide Hydrolysis Prevention

The electron-withdrawing nature of the sulfonyl group increases susceptibility to hydrolysis. Strategies include:

Industrial-Scale Production Considerations

Cost-Effective Sulfonyl Chloride Synthesis

1-Methylimidazole-4-sulfonyl chloride is synthesized via:

- Chlorosulfonation of 1-methylimidazole using ClSO₃H.

- Quenching with PCl₅ to yield the sulfonyl chloride.

Table 3: Sulfonyl Chloride Synthesis Metrics

| Step | Reagents | Purity (%) |

|---|---|---|

| Chlorosulfonation | ClSO₃H, 0°C | 92 |

| Phosphorus Pentachloride | PCl₅, reflux | 88 |

Emerging Methodologies

Flow Chemistry Approaches

Microreactor systems enable rapid mixing and heat transfer, improving yields in sulfonylation (94%) and CuAAC (97%) steps compared to batch processes.

Enzymatic Sulfonylation

Pilot studies using sulfotransferase enzymes demonstrate 78% yield for sulfonamide bond formation under mild conditions (pH 7.0, 25°C).

Q & A

Q. What synthetic methodologies are optimal for preparing 1-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole?

The compound is typically synthesized via multi-step routes involving click chemistry and sulfonylation. A robust approach begins with preparing the sulfonyl chloride intermediate (e.g., 1-methyl-1H-imidazole-4-sulfonyl chloride), which is reacted with azetidine to form the sulfonylated azetidine. Subsequent Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) introduces the triazole moiety. Key parameters include:

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard. For refinement, SHELXL (v.2015+) is used to model anisotropic displacement parameters and resolve steric interactions (e.g., dihedral angles between phenyl and triazole groups). ORTEP-III visualizes thermal ellipsoids and packing interactions . Key steps:

- Data collection : High-resolution (<1.0 Å) datasets minimize refinement errors .

- Software workflow : SHELXS for structure solution, SHELXL for refinement, and WinGX/ORTEP for visualization .

Advanced Research Questions

Q. How do steric and electronic features of the sulfonyl-azetidine-triazole scaffold influence biological activity?

Crystallographic data (e.g., dihedral angles >30° between phenyl and triazole groups) suggest steric hindrance may reduce binding affinity in target proteins. Comparative SAR studies with analogs (e.g., 4-chloro-3-(trifluoromethyl)phenyl sulfonyl derivatives) show that electron-withdrawing substituents enhance reactivity but may alter pharmacokinetics . Methodological approaches:

- Docking studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with hydrophobic pockets) .

- Bioactivity assays : Compare IC₅₀ values against structurally similar sulfonamides to quantify substituent effects .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from conformational flexibility. To address this:

- Dynamic NMR : Analyze variable-temperature ¹H NMR to detect rotational barriers in the azetidine ring .

- DFT calculations : Optimize gas-phase and crystal-packing geometries using Gaussian09 and compare with experimental data .

Q. How is regioselectivity controlled during triazole formation in the CuAAC step?

Regioselectivity (1,4- vs. 1,5-triazole) is governed by steric and electronic factors. For 1,4-regioisomer dominance:

Q. What computational methods predict the compound’s stability under physiological conditions?

- Molecular dynamics (MD) simulations : Use AMBER or GROMACS to model hydrolysis of the sulfonyl group in aqueous buffers .

- pKa prediction : Software like MarvinSuite estimates protonation states affecting solubility and reactivity .

Q. How are anisotropic displacement parameters analyzed to interpret molecular flexibility?

In SHELXL, anisotropic refinement (ANIS command) generates displacement ellipsoids. Large ellipsoids along the azetidine C-N bond indicate torsional flexibility. ORTEP visualizes these parameters, highlighting regions prone to conformational changes .

Methodological Challenges & Solutions

Q. How are synthetic yields optimized for large-scale preparation?

Q. What techniques validate the absence of polymorphic forms in crystallographic studies?

- PXRD : Match experimental patterns with single-crystal data to confirm phase purity .

- DSC/TGA : Monitor thermal events (melting, decomposition) to detect polymorphs .

Q. How do researchers compare bioactivity data across structurally diverse sulfonamide analogs?

- Meta-analysis : Use cheminformatics tools (e.g., KNIME) to aggregate IC₅₀ values and correlate with substituent descriptors (Hammett σ, LogP) .

- SPR assays : Quantify binding kinetics (ka/kd) to identify critical pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.